

# 4-Bromo-6-methylpyridazin-3(2H)-one solubility and stability

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## Compound of Interest

Compound Name: 4-Bromo-6-methylpyridazin-3(2H)-one

Cat. No.: B1524351

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An In-depth Technical Guide to the Solubility and Stability of **4-Bromo-6-methylpyridazin-3(2H)-one**

## Introduction

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.<sup>[1]</sup> Within this class, **4-Bromo-6-methylpyridazin-3(2H)-one** is a key building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for researchers in drug discovery and development. This guide provides a comprehensive overview of the known characteristics of **4-Bromo-6-methylpyridazin-3(2H)-one** and outlines detailed protocols for determining its solubility and stability profiles. As a Senior Application Scientist, the rationale behind each experimental step is explained to ensure a robust and scientifically sound investigation.

## Core Properties of 4-Bromo-6-methylpyridazin-3(2H)-one

A foundational understanding of the molecule's basic properties is essential before embarking on detailed experimental work.

Property	Value	Source
IUPAC Name	4-bromo-6-methylpyridazin-3(2H)-one	[2][3]
CAS Number	954240-46-1	[2][4][5]
Molecular Formula	C5H5BrN2O	[2][5]
Molecular Weight	189.01 g/mol	[2]
Predicted pKa	9.84 ± 0.60	[5]

The presence of the bromine atom and the pyridazinone ring system suggests potential for various intermolecular interactions, which will influence its solubility. The predicted pKa indicates it is a weak acid, a crucial factor when considering pH-dependent solubility and stability.

## Solubility Determination: A Practical Approach

Solubility is a critical parameter that dictates the suitability of a compound for various stages of drug development, from in vitro assays to formulation. The following section details a systematic approach to determine the solubility of **4-Bromo-6-methylpyridazin-3(2H)-one**.

## Causality Behind Solvent Selection

The choice of solvents is not arbitrary. A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and protic/aprotic nature is selected to build a comprehensive solubility profile. This allows for an understanding of the compound's behavior in different chemical environments, which is predictive of its behavior in more complex biological and formulation matrices.

## Experimental Protocol: Equilibrium Solubility Determination

This protocol utilizes the shake-flask method, a gold standard for determining equilibrium solubility.

- **Preparation:** Accurately weigh an excess amount of **4-Bromo-6-methylpyridazin-3(2H)-one** (e.g., 10 mg) into separate glass vials.
- **Solvent Addition:** Add a precise volume (e.g., 1 mL) of each selected solvent to the respective vials.
- **Equilibration:** Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
- **Sample Preparation:** After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
- **Filtration/Centrifugation:** Carefully withdraw a known volume of the supernatant. To avoid contamination from undissolved solid, either centrifuge the sample and collect the supernatant or filter it through a 0.45 µm filter.
- **Quantification:** Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
- **Analysis:** Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.
- **Calculation:** Calculate the solubility in mg/mL or mol/L.

## Recommended Solvents for Initial Screening

Solvent Class	Examples	Rationale
Aqueous	Water, Phosphate Buffered Saline (PBS) pH 7.4	To determine solubility in biological relevant media.
Polar Protic	Methanol, Ethanol	To assess the impact of hydrogen bond donating ability.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)	Commonly used in in vitro screening; assesses polar interactions.
Non-Polar	Dichloromethane (DCM), Toluene	To understand solubility in lipophilic environments.

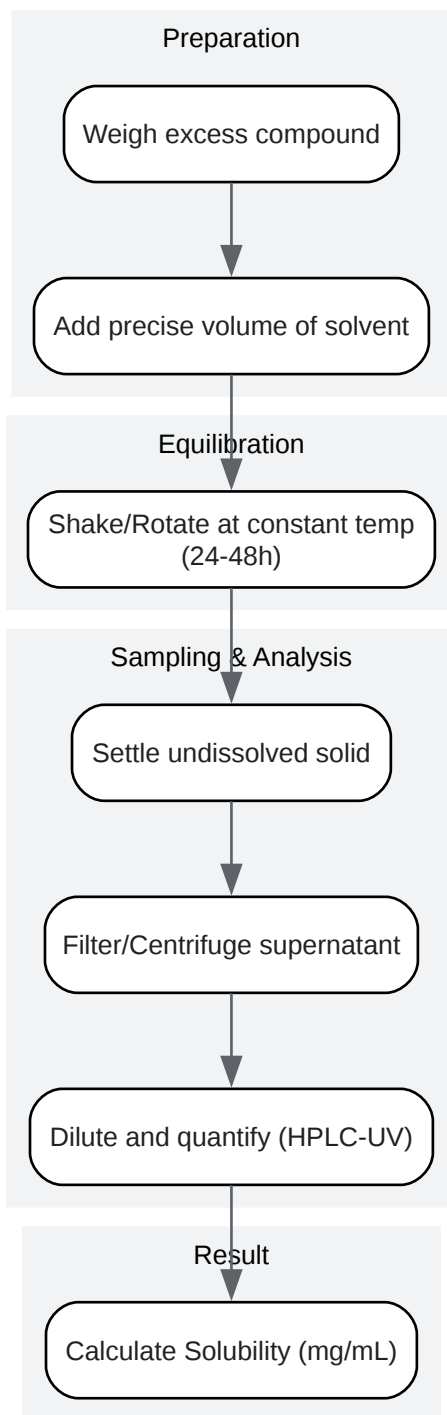
## Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Water	25		
PBS (pH 7.4)	25		
Methanol	25		
Ethanol	25		
DMSO	25		
Acetonitrile	25		
Dichloromethane	25		
Toluene	25		

## Workflow for Solubility Determination

## Solubility Determination Workflow



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Caption: Workflow for equilibrium solubility determination.

# Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.<sup>[6][7]</sup> These studies expose the compound to stress conditions more severe than those it would encounter during long-term storage, allowing for the rapid identification of potential degradation pathways.<sup>[6][7]</sup> The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.<sup>[6]</sup>

## Development of a Stability-Indicating Method

Before initiating forced degradation studies, a robust stability-indicating analytical method, typically HPLC, must be developed. This method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and that any formed impurities can be monitored.

## Forced Degradation Protocols

The following protocols outline the standard stress conditions. A control sample (compound dissolved in the reaction solvent and stored at 2-8°C in the dark) should be run alongside each stress condition.

### 1. Hydrolytic Stability (Acid and Base)

- Rationale: To assess stability in aqueous environments at different pH values.
- Protocol:
  - Prepare stock solutions of **4-Bromo-6-methylpyridazin-3(2H)-one** in a suitable organic co-solvent if necessary, then dilute into acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions to a final concentration of ~1 mg/mL.
  - Incubate the solutions at an elevated temperature (e.g., 60°C).
  - Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

- Neutralize the aliquots before analysis (the basic sample with acid, the acidic sample with base).
- Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

## 2. Oxidative Stability

- Rationale: To evaluate the compound's susceptibility to oxidation.
- Protocol:
  - Dissolve **4-Bromo-6-methylpyridazin-3(2H)-one** in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - Keep the solution at room temperature and protected from light.
  - Withdraw and analyze aliquots at various time points.
  - If no degradation is observed, the concentration of H<sub>2</sub>O<sub>2</sub> or the temperature can be increased.

## 3. Thermal Stability

- Rationale: To assess the stability of the solid compound at elevated temperatures.
- Protocol:
  - Place a known amount of the solid compound in a vial and store it in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 7 days).
  - After the stress period, dissolve the sample in a suitable solvent and analyze by HPLC.

## 4. Photostability

- Rationale: To determine the compound's sensitivity to light exposure.
- Protocol:

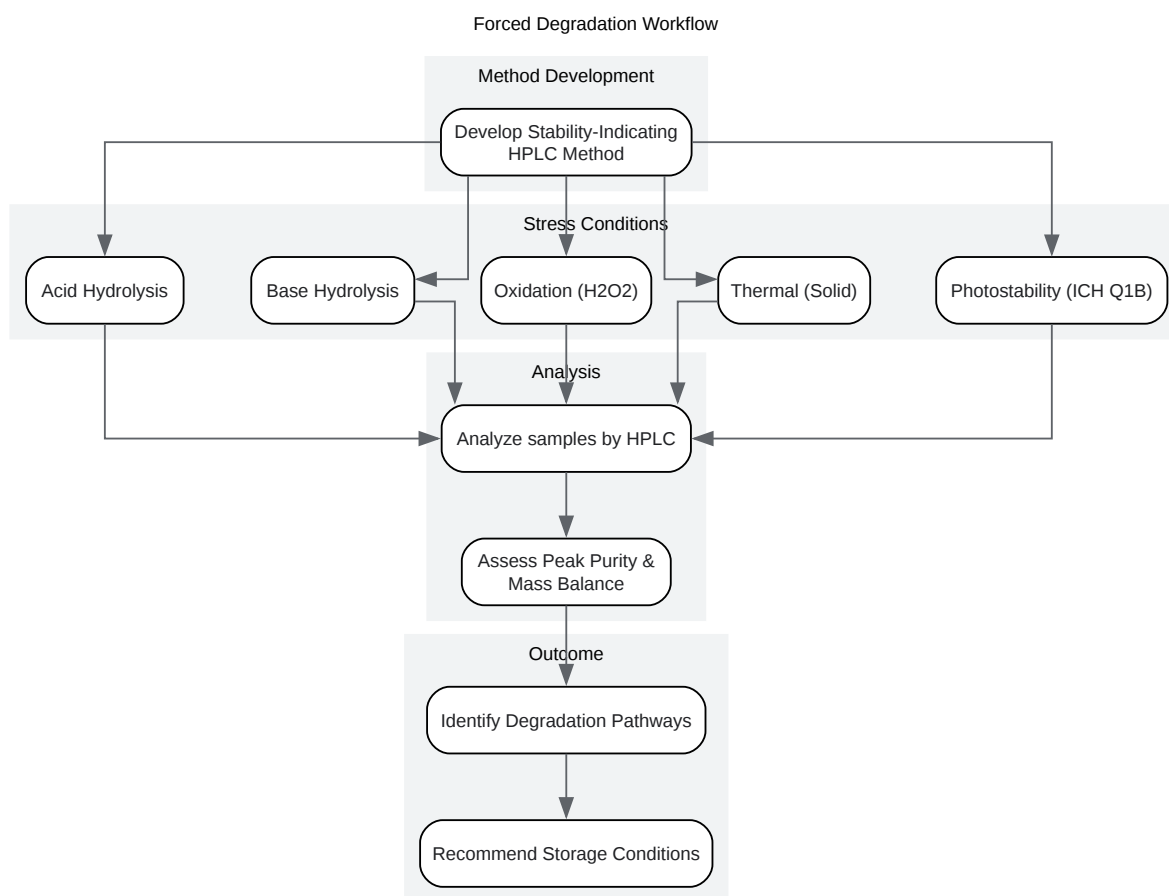
- Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze both the exposed and control samples by HPLC after a defined period of exposure.

## Data Presentation: Forced Degradation Summary

Stress Condition	Duration/Temp	% Degradation	Number of Degradants	Observations
0.1 M HCl	24h / 60°C			
0.1 M NaOH	24h / 60°C			
3% H2O2	24h / RT			
Heat (Solid)	7 days / 80°C			
Light (Solution)	Per ICH Q1B			
Light (Solid)	Per ICH Q1B			

## Workflow for Forced Degradation Studies





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Caption: Workflow for conducting forced degradation studies.

## Safe Handling and Storage Recommendations

Based on the chemical structure and general safety guidelines for laboratory chemicals, the following handling and storage procedures are recommended.

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[8]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8]
- Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][9] An inert atmosphere is also recommended.[4][10] The recommended storage temperature is between 2-8°C.[4][9][10]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

## Conclusion

While specific experimental data for the solubility and stability of **4-Bromo-6-methylpyridazin-3(2H)-one** is not readily available in the public domain, this guide provides a robust framework for its determination. By following the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the critical data needed to advance their drug discovery and development programs. A systematic and scientifically rigorous approach to characterizing these fundamental properties is indispensable for making informed decisions and ensuring the quality and reliability of future research.

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## References

1. 4-Bromo-6-methylpyridazin-3(2H)-one | 954240-46-1 | Benchchem [[benchchem.com](https://benchchem.com)]
2. 4-Bromo-6-methylpyridazin-3(2H)-one | C<sub>5</sub>H<sub>5</sub>BrN<sub>2</sub>O | CID 51358562 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
3. 4-Bromo-6-methylpyridazin-3(2H)-one 97% | CAS: 954240-46-1 | AChemBlock [[achemblock.com](https://achemblock.com)]

- 4. 954240-46-1|4-Bromo-6-methylpyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. fishersci.be [fishersci.be]
- 9. 1060812-94-3|4-Bromo-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 10. 933041-13-5|4-Bromo-6-chloropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
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